molecular formula C16H26N2O B8139372 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone

1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B8139372
M. Wt: 262.39 g/mol
InChI Key: RUNCWOVOBWBLNA-UHFFFAOYSA-N
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Description

1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic organic compound featuring a unique hybrid structure combining a 2,5-dihydro-1H-pyrrole (a partially unsaturated five-membered nitrogen heterocycle) and a 3-azaspiro[5.5]undecane (a bicyclic spiro system with a nitrogen atom at the bridgehead position). The two moieties are linked via an ethanone (ketone) group.

Properties

IUPAC Name

2-(3-azaspiro[5.5]undecan-9-yl)-1-(2,5-dihydropyrrol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c19-15(18-11-1-2-12-18)13-14-3-5-16(6-4-14)7-9-17-10-8-16/h1-2,14,17H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNCWOVOBWBLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)N3CC=CC3)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to two analogous molecules from :

Property 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2-(3-azaspiro[5.5]undecan-9-yl)ethanone 2-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-9-oxa-2-azaspiro[5.5]undecan-1-ylmethanone (SB49-0796) 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-{3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}propan-1-one (T633-2488)
Molecular Formula C₁₆H₂₆N₂O (calculated) C₂₀H₃₀N₄O₃ C₁₈H₂₈N₆O
Molecular Weight (g/mol) 262.39 (calculated) 374.48 344.46
Key Structural Features - 2,5-Dihydro-1H-pyrrole
- 3-azaspiro[5.5]undecane
- Ethanone linker
- 1,3-Dimethylpyrazole
- 9-Oxa-2-azaspiro[5.5]undecane
- Pyrrolidinylmethanone substituent
- 3,5-Dimethylpyrazole
- Piperidine-triazole hybrid
- Propan-1-one linker
Heteroatoms 2N, 1O 4N, 3O 6N, 1O
Available Quantity Not reported 19 mg 3 mg

Structural and Functional Analysis:

Core Heterocycles: The target compound’s 2,5-dihydro-1H-pyrrole contrasts with SB49-0796’s 1,3-dimethylpyrazole and T633-2488’s 3,5-dimethylpyrazole. The 3-azaspiro[5.5]undecane in the target lacks the oxygen atom present in SB49-0796’s 9-oxa-2-azaspiro system, which may reduce polarity and alter solubility .

SB49-0796’s pyrrolidinylmethanone group introduces additional hydrogen-bonding sites absent in the target compound.

Molecular Weight and Complexity :

  • The target compound’s lower molecular weight (262.39 vs. 344–374 g/mol) suggests improved bioavailability compared to the bulkier analogs, though this requires experimental validation.

Research Findings and Implications

  • Crystallographic Characterization: Structural determination of such compounds often employs SHELXL for refinement, as noted in and , ensuring high-resolution data for conformational analysis .
  • Biological Relevance : The spiro systems in all three compounds may confer selectivity for hydrophobic binding pockets in enzymes or receptors, though substituent variations (e.g., oxa-azaspiro in SB49-0796) could modulate target affinity .

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